REACTION_SMILES
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[C:1]([CH2:2][CH2:3][CH3:4])(=[O:5])[c:6]1[cH:7][c:8]([NH:9][C:10]([CH:11]=[C:12]([CH3:13])[Cl:14])=[O:15])[cH:16][cH:17][cH:18]1.[CH3:19][OH:20]>>[C:1]([CH2:2][CH2:3][CH3:4])(=[O:5])[c:6]1[cH:7][c:8]([NH:9][C:10]([CH:11]=[C:12]([CH3:13])[O:20][CH3:19])=[O:15])[cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)c1cccc(NC(=O)C=C(C)Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CCCC(=O)c1cccc(NC(=O)C=C(C)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |